
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O5S and its molecular weight is 458.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabotropic Glutamate Receptor Antagonists
One of the primary areas of interest for related molecules involves their action as metabotropic glutamate receptor (mGluR) antagonists. Compounds like MPEP (2-methyl-6-(phenylethynyl)-pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) have been investigated for their potential in neurodegeneration, addiction, anxiety, and pain management. These studies underscore the importance of selective mGluR5 antagonism, highlighting the potential therapeutic utility of such molecules in central nervous system (CNS) disorders (Lea & Faden, 2006).
Sulfonamides in Medicinal Chemistry
Sulfonamides, incorporating the primary sulfonamide moiety, have shown significant medicinal importance. These compounds have been integral in developing diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The exploration of sulfonamides between 2008 and 2012 has led to novel drugs like apricoxib and pazopanib, demonstrating the structural motif's potential in future drug development, especially in targeting tumor-associated isoforms and antiglaucoma drugs (Carta, Scozzafava, & Supuran, 2012).
AMPA Receptor Antagonists in Stroke Treatment
YM872 is a potent and highly water-soluble competitive AMPA receptor antagonist that has shown promise in neuroprotective studies, particularly in the context of stroke treatment. Its efficacy in reducing infarct volume and improving neurological deficits in animal models underscores its potential in acute stroke management (Takahashi et al., 2006).
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds are notable for their wide range of pharmacological properties. More than 20 azepane-based drugs have received FDA approval for treating various diseases. The structural diversity of azepane derivatives has made them a focal point in the search for new therapeutic agents, with applications spanning anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others. This highlights the importance of azepane as a core structure in medicinal chemistry and drug discovery efforts (Zha et al., 2019).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-16-12-20(24-31-16)23-21(27)15-32(29,30)19-13-26(18-9-5-4-8-17(18)19)14-22(28)25-10-6-2-3-7-11-25/h4-5,8-9,12-13H,2-3,6-7,10-11,14-15H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVOGWJUUPWOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

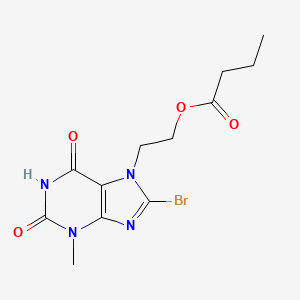
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)
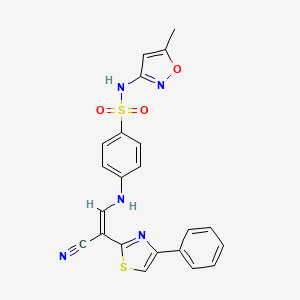
![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)

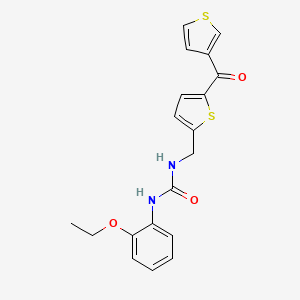

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)
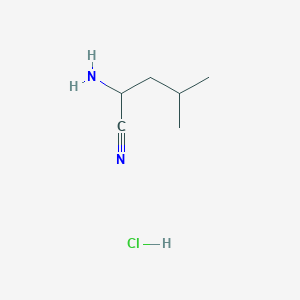
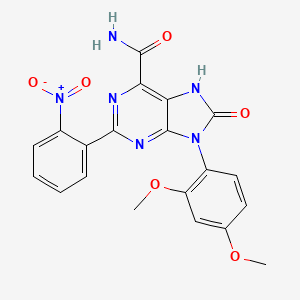
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)
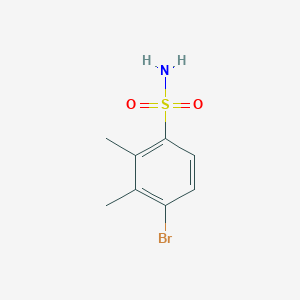
![methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2801528.png)